2,2-dichloro-1-(3-nitrophenyl)cyclopropane-1-carboxylic Acid
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Overview
Description
2,2-Dichloro-1-(3-nitrophenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative characterized by the presence of two chlorine atoms and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dichloro-1-(3-nitrophenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3-nitrobenzyl chloride with dichlorocarbene, generated in situ from chloroform and a strong base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-1-(3-nitrophenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted cyclopropane derivatives.
Scientific Research Applications
2,2-Dichloro-1-(3-nitrophenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-dichloro-1-(3-nitrophenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the cyclopropane ring provides structural rigidity. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
2,2-Dichloro-1-methylcyclopropanecarboxylic acid: Similar in structure but lacks the nitrophenyl group.
Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-: Contains a dichloroethenyl group instead of a nitrophenyl group.
Uniqueness
2,2-Dichloro-1-(3-nitrophenyl)cyclopropane-1-carboxylic acid is unique due to the presence of both the nitrophenyl group and the cyclopropane ring, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research applications.
Properties
CAS No. |
101492-42-6 |
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Molecular Formula |
C10H7Cl2NO4 |
Molecular Weight |
276.07 g/mol |
IUPAC Name |
2,2-dichloro-1-(3-nitrophenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H7Cl2NO4/c11-10(12)5-9(10,8(14)15)6-2-1-3-7(4-6)13(16)17/h1-4H,5H2,(H,14,15) |
InChI Key |
UBCDTQIGQLVYNA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(Cl)Cl)(C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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